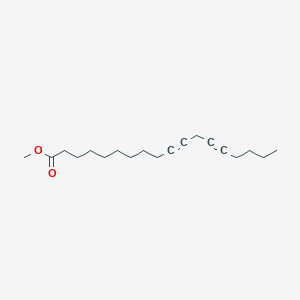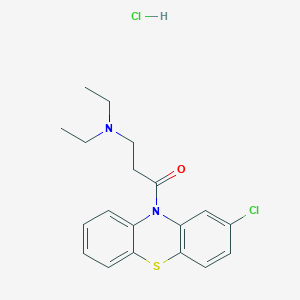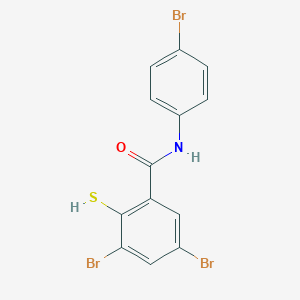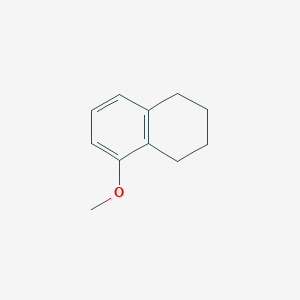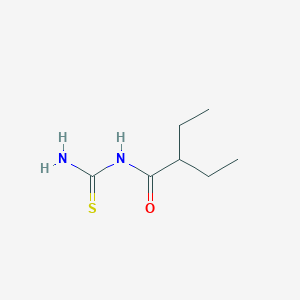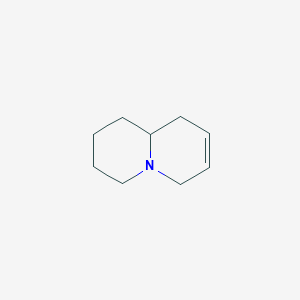
1,3,4,6,9,9a-Hexahydro-2H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6,9,9a-Hexahydro-2H-quinolizine is a bicyclic nitrogen-containing compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound is widely used in scientific research and has been shown to have potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
作用机制
The exact mechanism of action of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine is not fully understood. However, studies have suggested that this compound acts on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. It has also been shown to modulate ion channels, including voltage-gated calcium channels, which may contribute to its anticonvulsant effects.
生化和生理效应
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several potential future directions for research on 1,3,4,6,9,9a-Hexahydro-2H-quinolizine. One area of interest is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields such as neurodegenerative diseases and cancer. Finally, research is needed to optimize the synthesis of this compound and improve its solubility in water to enhance its bioavailability and pharmacokinetics.
合成方法
The synthesis of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine can be achieved through various methods, including catalytic hydrogenation, reductive amination, and Grignard reactions. However, the most commonly used method is the catalytic hydrogenation of pyridine or its derivatives using a metal catalyst such as platinum or palladium.
科学研究应用
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
1004-86-0 |
|---|---|
产品名称 |
1,3,4,6,9,9a-Hexahydro-2H-quinolizine |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2 |
InChI 键 |
UVGIYZMSZBBREW-UHFFFAOYSA-N |
SMILES |
C1CCN2CC=CCC2C1 |
规范 SMILES |
C1CCN2CC=CCC2C1 |
同义词 |
1,3,4,6,9,9a-Hexahydro-2H-quinolizine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



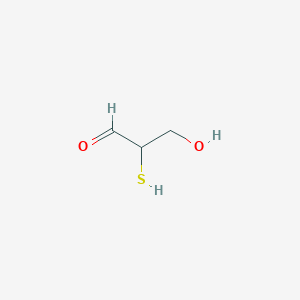
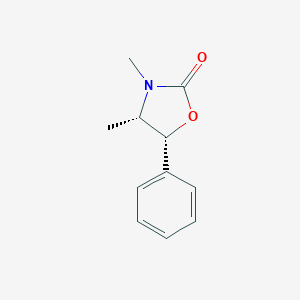
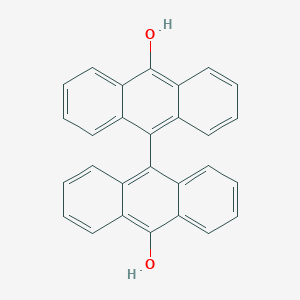
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
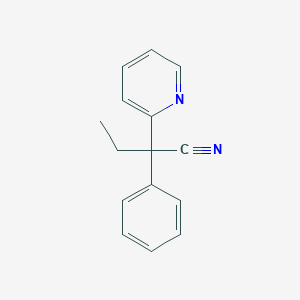
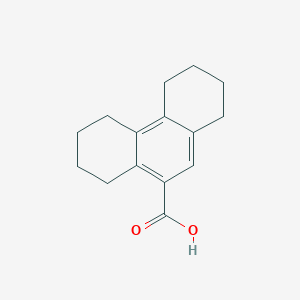
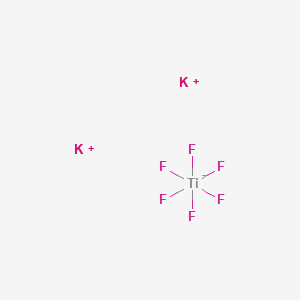
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
